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Abstract
This document provides a comprehensive guide for the solid-phase synthesis of

Locustatachykinin II (Lom-TK-II), a neuropeptide from the migratory locust, Locusta

migratoria. The protocol detailed herein utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry,

a widely adopted and robust method for peptide synthesis. This application note is intended for

researchers, scientists, and professionals in the field of drug development and neurobiology

who require a reliable method for obtaining high-purity Locustatachykinin II for their studies.

The described workflow is suitable for automated peptide synthesizers and can also be

adapted for manual synthesis.

Introduction
Locustatachykinin II is a member of the tachykinin family of neuropeptides, which are

characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. In insects, these

peptides are involved in a variety of physiological processes, including muscle contraction, and

are therefore of significant interest in the development of novel insecticides and for

fundamental studies of insect neurobiology.[1][2] The primary sequence of Locustatachykinin
II is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][3]
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Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase

synthesis by simplifying the purification of intermediates. The growing peptide chain is

covalently attached to an insoluble resin, allowing for the easy removal of excess reagents and

by-products by simple filtration and washing.[4][5] The Fmoc/tBu strategy is based on the use

of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based protecting

groups for the amino acid side chains.[4][6]

This protocol will detail the step-by-step synthesis of Locustatachykinin II on a Rink Amide

resin to yield the C-terminally amidated peptide, followed by cleavage and purification.

Materials and Reagents
Resins, Amino Acids, and Reagents
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Reagent Supplier Grade

Rink Amide AM Resin (100-

200 mesh)
Various Suppliers Synthesis Grade

Fmoc-Ala-OH Various Suppliers Synthesis Grade

Fmoc-Pro-OH Various Suppliers Synthesis Grade

Fmoc-Leu-OH Various Suppliers Synthesis Grade

Fmoc-Ser(tBu)-OH Various Suppliers Synthesis Grade

Fmoc-Gly-OH Various Suppliers Synthesis Grade

Fmoc-Phe-OH Various Suppliers Synthesis Grade

Fmoc-Tyr(tBu)-OH Various Suppliers Synthesis Grade

Fmoc-Val-OH Various Suppliers Synthesis Grade

Fmoc-Arg(Pbf)-OH Various Suppliers Synthesis Grade

N,N'-Diisopropylcarbodiimide

(DIC)
Various Suppliers Synthesis Grade

OxymaPure® (Ethyl

cyanohydroxyiminoacetate)
Various Suppliers Synthesis Grade

Piperidine Various Suppliers Synthesis Grade

N,N-Dimethylformamide (DMF) Various Suppliers
Peptide Synthesis Grade

(Amine-free)

Dichloromethane (DCM) Various Suppliers ACS Grade

Trifluoroacetic acid (TFA) Various Suppliers Reagent Grade

Triisopropylsilane (TIS) Various Suppliers Reagent Grade

Diethyl ether (Et2O) Various Suppliers ACS Grade

Acetonitrile (ACN) Various Suppliers HPLC Grade

Water Various Suppliers HPLC Grade
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Experimental Protocols
Resin Swelling and Fmoc Deprotection

Place the Rink Amide AM resin (e.g., 0.1 mmol scale) in a reaction vessel.

Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to swell

the resin.

Treat the resin with 20% piperidine in DMF (v/v) for 1 minute.

Drain the solution and treat again with 20% piperidine in DMF for 6 minutes to ensure

complete Fmoc removal.

Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling
The following steps are repeated for each amino acid in the sequence, starting from the C-

terminus (Arginine) to the N-terminus (Alanine).

Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

Add the coupling activators, DIC (3 equivalents) and OxymaPure (3 equivalents), to the

amino acid solution.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 30-40 minutes at room temperature. The

completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).

After the coupling is complete, wash the resin with DMF.

Final Fmoc Deprotection
After the final amino acid (Alanine) has been coupled, the N-terminal Fmoc group is removed

using the same procedure as in step 1.

Cleavage and Deprotection
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Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin)

and allow the reaction to proceed for 1-2 hours at room temperature.[7]

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to

remove scavengers.

Dry the crude peptide pellet under vacuum.

Purification and Analysis
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile

in water).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is

typically used for elution.

Monitor the elution at 214 nm and 280 nm.

Collect the fractions containing the purified peptide.

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-

TOF) and analytical RP-HPLC.

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Expected Results
The solid-phase synthesis of Locustatachykinin II, when performed according to this protocol,

is expected to yield a high-purity product. The overall yield and purity can vary depending on
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the efficiency of each coupling and deprotection step, as well as the purification process.

Parameter Expected Value

Crude Yield 70-90%

Purified Yield 10-40%

Purity (HPLC) >95%

Molecular Mass ~1101.3 Da

Note: Yields are highly dependent on the scale of synthesis and the efficiency of each chemical

step. The provided values are estimates based on typical Fmoc-SPPS of similar peptides.

Visualization of Workflow and Signaling Pathway
Solid-Phase Synthesis Workflow
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Caption: Workflow for the solid-phase synthesis of Locustatachykinin II.

Locustatachykinin II Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b141538?utm_src=pdf-body-img
https://www.benchchem.com/product/b141538?utm_src=pdf-body
https://www.benchchem.com/product/b141538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Locustatachykinin II

Tachykinin Receptor
(GPCR)

Binds to

Gq Protein

Activates

Gs Protein

Activates

Phospholipase C
(PLC)

Activates

Adenylyl Cyclase
(AC)

Activates

PIP2

Hydrolyzes

ATP

Converts

IP3 DAG

Endoplasmic
Reticulum

Binds to

Protein Kinase C
(PKC)

Activates

cAMP

Protein Kinase A
(PKA)

Activates

Ca²⁺ Release

Cellular Response
(e.g., Muscle Contraction)

Leads to

Leads to Leads to

Click to download full resolution via product page

Caption: General signaling pathway of tachykinin peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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